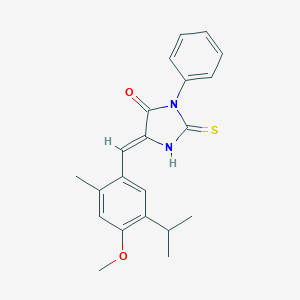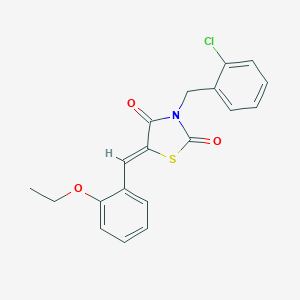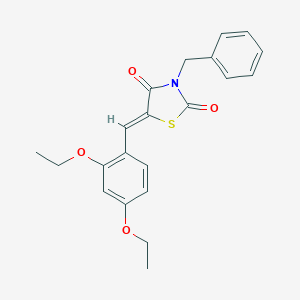![molecular formula C24H20N2O4S2 B300988 Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B300988.png)
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolidinone family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting COX-2, Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate reduces inflammation.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have antioxidant properties. In addition, it has been investigated for its potential as a drug delivery system for targeted drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its potential as a drug delivery system for targeted drug delivery. Another advantage is its anti-inflammatory, anti-tumor, and anti-microbial activities. However, one limitation is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate. One direction is to investigate its potential as a drug delivery system for targeted drug delivery. Another direction is to further study its anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, its mechanism of action could be further investigated to better understand its effects. Finally, its potential for use in other scientific research fields could be explored.
Conclusion
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Synthesemethoden
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is synthesized using a multi-step process. The first step involves the preparation of 2-mercapto-5-(phenylthio)-1,3,4-thiadiazole, which is then reacted with 5-(2-bromoacetyl)furan to obtain 5-(2-(2-mercapto-5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamido)furan. The final step involves the reaction of 5-(2-(2-mercapto-5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamido)furan with ethyl 4-amino-2-oxo-2H-chromene-3-carboxylate to form Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential as a drug delivery system for targeted drug delivery.
Eigenschaften
Produktname |
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate |
|---|---|
Molekularformel |
C24H20N2O4S2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-3-methyl-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H20N2O4S2/c1-3-29-23(28)16-9-11-17(12-10-16)25-24-26(2)22(27)20(32-24)15-18-13-14-21(30-18)31-19-7-5-4-6-8-19/h4-15H,3H2,1-2H3/b20-15-,25-24? |
InChI-Schlüssel |
QRECPYKRXRNFJZ-VGPZIHQOSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)


![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)

![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)

![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)